Cas no 2171640-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid)

2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring and a butanoic acid moiety, offering versatility in constructing modified peptide backbones. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing conformational constraints or enhancing peptide stability due to its heterocyclic component. Its high purity and compatibility with standard coupling reagents make it a reliable choice for researchers developing bioactive peptides or peptidomimetics. The product is typically handled under inert conditions to preserve reactivity.
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid structure
2171640-38-1 structure
商品名:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid
CAS番号:2171640-38-1
MF:C24H24N4O5
メガワット:448.471165657043
CID:6246260
PubChem ID:165570997

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid
    • 2171640-38-1
    • EN300-1564295
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
    • インチ: 1S/C24H24N4O5/c1-3-19(23(30)31)25-22(29)21-20(12-28(2)27-21)26-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,29)(H,26,32)(H,30,31)
    • InChIKey: JWIWFCKUDSJIIB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CN(C)N=C1C(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 448.17466988g/mol
  • どういたいしつりょう: 448.17466988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1564295-0.1g
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1564295-10.0g
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
10g
$14487.0 2023-06-04
Enamine
EN300-1564295-10000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1564295-5.0g
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
5g
$9769.0 2023-06-04
Enamine
EN300-1564295-0.25g
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
0.25g
$3099.0 2023-06-04
Enamine
EN300-1564295-250mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
250mg
$3099.0 2023-09-24
Enamine
EN300-1564295-50mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1564295-1000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
1000mg
$3368.0 2023-09-24
Enamine
EN300-1564295-2500mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1564295-5000mg
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
2171640-38-1
5000mg
$9769.0 2023-09-24

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 関連文献

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acidに関する追加情報

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1): A Comprehensive Overview

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Phe-Phe-OH, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structural features and functional groups make it a valuable tool in the development of novel therapeutic agents.

The fluorenylmethoxycarbonyl (Fmoc) protecting group, a crucial component of this compound, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The Fmoc group is particularly useful for protecting the amino group of amino acids during peptide synthesis, ensuring that only the desired reactions occur at specific sites. This property makes Fmoc-Phe-Phe-OH an essential reagent in the synthesis of complex peptides and proteins.

The pyrazole ring, another key structural element of this compound, is known for its biological activity and has been extensively studied in the development of drugs targeting various diseases. Pyrazoles are often incorporated into drug molecules due to their ability to modulate enzyme activity and interact with biological targets such as receptors and ion channels. The presence of the pyrazole ring in Fmoc-Phe-Phe-OH enhances its potential as a building block for the synthesis of bioactive compounds.

Recent research has highlighted the versatility of Fmoc-Phe-Phe-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of Fmoc-Phe-Phe-OH as a key intermediate in the synthesis of a series of peptidomimetics with potent anti-cancer activity. These peptidomimetics were designed to target specific signaling pathways involved in cancer cell proliferation and survival, demonstrating significant efficacy in both in vitro and in vivo models.

In another study, researchers at the University of California, San Francisco, utilized Fmoc-Phe-Phe-OH to synthesize a novel class of peptidic inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The synthesized inhibitors showed high selectivity and potency against specific PPIs, opening new avenues for therapeutic intervention.

The structural complexity of Fmoc-Phe-Phe-OH also makes it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By using Fmoc-Phe-Phe-OH as a building block, researchers can generate diverse libraries of peptidic compounds with varying functional groups and side chains, facilitating the discovery of novel bioactive molecules.

In addition to its applications in drug discovery, Fmoc-Phe-Phe-OH has also found use in other areas of chemical biology. For example, it has been employed in the development of fluorescent probes for imaging cellular processes. The Fmoc group can be modified to incorporate fluorescent tags, allowing researchers to visualize specific molecular interactions within living cells. This approach has been particularly useful in studying protein dynamics and signaling pathways.

The stability and reactivity of Fmoc-Phe-Phe-OH under various reaction conditions have been extensively characterized. It is generally stable under mild acidic and basic conditions but can be selectively deprotected using mild base treatment, such as piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This selective deprotection step is crucial for controlling the sequence and reactivity during peptide synthesis.

The safety profile of Fmoc-Phe-Phe-OH has also been evaluated, with studies indicating that it is generally non-toxic at typical usage concentrations. However, like many organic compounds used in laboratory settings, appropriate handling precautions should be taken to ensure user safety.

In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1) is a versatile and valuable compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an essential reagent for the synthesis of bioactive molecules and peptides, contributing to advancements in drug discovery and chemical biology.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量